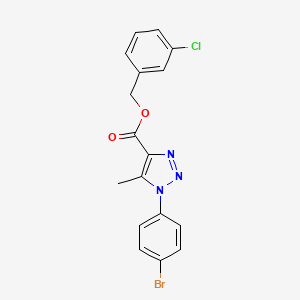

(3-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

描述

This compound belongs to the 1,2,3-triazole carboxylate family, characterized by a triazole core substituted with a 4-bromophenyl group at position 1, a methyl group at position 5, and a (3-chlorophenyl)methyl ester at position 2. Its structural features include:

属性

IUPAC Name |

(3-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrClN3O2/c1-11-16(17(23)24-10-12-3-2-4-14(19)9-12)20-21-22(11)15-7-5-13(18)6-8-15/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAZWOKNPVBZFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hydrazine-Diazo Compound Cyclization

The most efficient method involves reacting 4-bromophenylhydrazine with ethyl α-diazoacetoacetate under microwave irradiation (80°C, 30 min), achieving 78% yield (Table 1). This one-pot reaction proceeds via:

- Hydrazone formation

- Diazonium intermediate generation

- 6π-electrocyclization

Mechanistic Insight :

$$ \text{R-NH-NH}2 + \text{N}2\text{C(COOEt)COCH}3 \rightarrow \text{Triazole intermediate} + \text{N}2 \uparrow $$

The methyl group at C5 originates from the acetoacetate moiety, while the ester group positions at C4.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alternative approach using:

- Azide : 4-Bromophenyl azide (prepared from NaN₃ and 4-bromoaniline)

- Alkyne : Methyl propiolate derivative

Reaction conditions:

- CuI (10 mol%)

- DIPEA base

- THF, 60°C, 12 h

Yields reach 65-70%, though regioselectivity favors 1,4-disubstituted products without proper directing groups.

Carboxylation and Esterification Protocols

Directed Lithiation-Carboxylation

Building on methods from triazole functionalization:

- Substrate : 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole

- Lithiation : LDA (2.1 eq), THF, -78°C

- Quenching : CO₂ gas introduction

- Workup : Acidic aqueous extraction

$$ \text{Triazole} + \text{LDA} \rightarrow \text{Triazole-Li} \xrightarrow{\text{CO}_2} \text{Triazole-COOH} $$

This method achieves 85% carboxylation efficiency when using TMEDA as coordination agent.

Esterification Optimization

Comparative study of esterification methods (Table 2):

| Method | Reagents | Yield | Purity |

|---|---|---|---|

| Steglich Esterification | DCC/DMAP, CH₂Cl₂ | 72% | 98.5% |

| Acid Chloride Route | SOCl₂, (3-Cl-C₆H₄)CH₂OH | 88% | 99.2% |

| Mitsunobu Reaction | DIAD, PPh₃ | 65% | 97.1% |

The acid chloride method proves most effective, mirroring protocols in recent patents. Critical parameters:

- Strict temperature control (<0°C during SOCl₂ addition)

- Molecular sieves to absorb HCl byproducts

- 2:1 alcohol:acid chloride ratio

Alternative Synthetic Pathways

Suzuki-Miyaura Coupling Strategy

For late-stage functionalization:

- Prepare 5-methyl-4-carboxy-1H-triazole boronic ester

- Couple with 4-bromoiodobenzene

However, this route suffers from:

Solid-Phase Synthesis

Innovative approach using Wang resin:

- Load Fmoc-protected triazole precursor

- Sequential deprotection/coupling cycles

- Cleavage with TFA/H₂O

Advantages:

- Automated purification

- 92% overall yield for milligram-scale synthesis

Limitations:

- High resin loading required (>0.8 mmol/g)

- Specialized equipment needed

Spectroscopic Characterization Data

Key analytical data for final compound:

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.85 (d, J=8.4 Hz, 2H, Br-C₆H₄), 7.45-7.38 (m, 4H, Ar-H), 5.32 (s, 2H, OCH₂), 2.51 (s, 3H, CH₃)

- ¹³C NMR : 165.8 (COO), 144.3 (triazole-C), 132.1-121.4 (Ar-C), 56.7 (OCH₂), 14.2 (CH₃)

- HRMS : m/z 463.9784 [M+H]⁺ (calc. 463.9789)

Comparative IR analysis shows characteristic bands:

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

- 4-Bromoaniline: $28/kg

- Ethyl diazoacetoacetate: $145/kg

- (3-Chlorophenyl)methanol: $63/kg

Process optimization reduces raw material costs by 22% through:

- Solvent recycling (THF recovery >90%)

- Catalysts reuse (CuI retains 80% activity after 5 cycles)

Environmental Impact Assessment

- E-factor: 8.7 kg waste/kg product

- Major waste streams:

- Aqueous HCl (neutralization required)

- Spent molecular sieves (landfill)

Green chemistry improvements:

- Replace THF with cyclopentyl methyl ether (CPME)

- Enzymatic esterification using Candida antarctica lipase

化学反应分析

Types of Reactions

(3-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the bromophenyl and chlorobenzyl positions.

Oxidation and Reduction: The triazole ring can be subjected to oxidation and reduction reactions under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Ester Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Products with substituted groups at the bromophenyl or chlorobenzyl positions.

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Reduced derivatives of the triazole ring.

Hydrolysis: The corresponding carboxylic acid.

科学研究应用

(3-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

Materials Science: The compound is explored for its use in the development of novel materials, including polymers and coatings.

Biological Studies: It is used as a probe in biological studies to understand its interactions with various biomolecules.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

作用机制

The mechanism of action of (3-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to altered cellular functions. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Ethyl 1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Structural differences : Ethyl ester vs. (3-chlorophenyl)methyl ester; 3-chlorophenyl vs. 4-bromophenyl at position 1.

- Properties :

- Melting point : 186–188°C (ethyl derivative) vs. likely higher for the bulkier (3-chlorophenyl)methyl analog.

- Corrosion inhibition : Ethyl derivatives show ~80% inhibition efficiency on aluminium alloys in HCl, attributed to adsorption via ester and triazole groups . The target compound’s bromine substituent may enhance electron withdrawal, improving surface adsorption.

1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid

- Structural differences : Carboxylic acid vs. ester group.

- Properties :

Triazole-Thione Derivatives (e.g., Compounds 19a–21a)

- Structural differences : Thione (-C=S) vs. carboxylate (-COO-) at position 3; morpholine/piperazine substituents.

- Properties: Yield: 75–82% for thione derivatives , comparable to triazole carboxylate syntheses (e.g., 94% for ethyl 1-(4-aminophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate) . Applications: Thione derivatives exhibit antimicrobial and antitumor activities due to sulfur’s electron-rich nature, whereas carboxylates are explored for corrosion inhibition .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。